molecular formula C9H16N2 B13219454 Spiro[2.5]octane-4-carboximidamide

Spiro[2.5]octane-4-carboximidamide

Cat. No.: B13219454
M. Wt: 152.24 g/mol
InChI Key: QZSOMEMVXIUXNX-UHFFFAOYSA-N
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Description

Spiro[25]octane-4-carboximidamide is a chemical compound with the molecular formula C₉H₁₆N₂ It features a unique spirocyclic structure, which consists of two rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.5]octane-4-carboximidamide can be achieved

Biological Activity

Spiro[2.5]octane-4-carboximidamide is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its pharmacological properties. The compound can be represented by the following chemical formula:

C8H14N2\text{C}_8\text{H}_{14}\text{N}_2

This structure allows for diverse interactions with biological targets, particularly in neurological and inflammatory pathways.

The biological activity of this compound is primarily attributed to its modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. Specifically, spiro[2.5]octane derivatives have been shown to act as positive allosteric modulators of the α7 nAChR subtype, enhancing receptor activity without directly activating the receptor itself .

Key Mechanisms:

  • Neurotransmitter Modulation : By enhancing α7 nAChR activity, this compound may facilitate improved neurotransmitter release, which is beneficial in conditions like Alzheimer's disease and schizophrenia.
  • Anti-inflammatory Effects : Activation of α7 nAChRs has been linked to the cholinergic anti-inflammatory pathway, suggesting that spiro[2.5]octane derivatives could reduce pro-inflammatory cytokine release, thus offering therapeutic potential in inflammatory diseases such as rheumatoid arthritis .

Biological Activity Data

Research has demonstrated various biological activities associated with spiro[2.5]octane derivatives:

Activity Effect Reference
NeuroprotectionEnhanced cognitive function ,
Anti-inflammatoryReduced cytokine levels ,
AnalgesicSignificant reduction in pain response ,

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of spiro[2.5]octane derivatives in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced neurodegeneration markers in treated subjects compared to controls, supporting its potential as a therapeutic agent for cognitive impairments .
  • Anti-inflammatory Activity : In vitro studies demonstrated that spiro[2.5]octane derivatives significantly inhibited the release of pro-inflammatory cytokines from macrophages, indicating their potential use in treating chronic inflammatory conditions .
  • Analgesic Properties : Experimental models showed that certain spiro[2.5]octane compounds exhibited analgesic effects comparable to morphine, suggesting a promising avenue for pain management therapies without the adverse effects associated with opioids .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

spiro[2.5]octane-8-carboximidamide

InChI

InChI=1S/C9H16N2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H3,10,11)

InChI Key

QZSOMEMVXIUXNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2)C(C1)C(=N)N

Origin of Product

United States

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